2-(2,5-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride

Description

Nomenclature and Structural Identification

The compound is systematically named This compound under IUPAC guidelines. Its molecular formula is C₁₀H₁₂ClF₂N , with a molecular weight of 219.66 g/mol . Key structural identifiers include:

| Property | Value |

|---|---|

| SMILES | CC1(CC1N)C2=C(C=CC(=C2)F)F.Cl |

| InChI | InChI=1S/C10H11F2N.ClH/c1-10(5-9(10)13)7-4-6(11)2-3-8(7)12;/h2-4,9H,5,13H2,1H3;1H |

| InChIKey | AITYJIPFSBSJMM-UHFFFAOYSA-N |

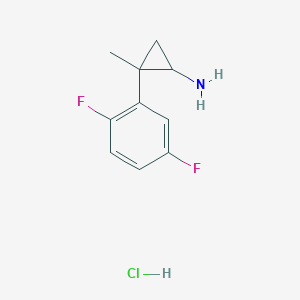

The structure comprises a cyclopropane ring substituted with:

- A methyl group at position 2.

- An amine group at position 1.

- A 2,5-difluorophenyl group at position 2.

- A hydrochloride counterion stabilizing the amine.

The cyclopropane ring introduces significant angle strain (bond angles ~60°), which influences reactivity and stability.

Historical Context in Cyclopropylamine Chemistry

Cyclopropylamine derivatives have been synthesized since the early 20th century, with cyclopropane itself first isolated in 1881. The introduction of fluorine substituents and methyl groups, as seen in this compound, reflects advancements in strain-driven synthetic chemistry to modulate electronic and steric properties.

Key milestones:

- 1930s–1980s : Cyclopropane’s use as an anesthetic highlighted the biological potential of strained hydrocarbons.

- 2000s–2020s : Patents (e.g., US4590292A, US3711549A) optimized cyclopropane ring closure and amidation techniques, enabling scalable synthesis of derivatives like 2-(2,5-difluorophenyl)-2-methylcyclopropan-1-amine.

- 2020s : Commercial availability through suppliers (e.g., AaronChem, EvitaChem) underscores its role in pharmaceutical intermediate synthesis.

Compared to simpler cyclopropylamines (e.g., cyclopropanamine, C₃H₇N), this derivative’s fluorinated aromatic ring enhances lipophilicity and metabolic stability, making it valuable for drug discovery.

Physicochemical Properties and Stability

The compound’s properties are shaped by its hybrid aliphatic-aromatic structure:

The hydrochloride salt form improves stability by neutralizing the amine’s basicity, reducing oxidative degradation. The electron-withdrawing fluorine atoms on the phenyl ring further stabilize the molecule by decreasing electron density at the aromatic core.

Comparative Analysis with Related Compounds :

| Compound | Molecular Formula | Key Structural Differences |

|---|---|---|

| Cyclopropanamine | C₃H₇N | No aromatic or fluorine substituents |

| 2-(3,4-Difluorophenyl)cyclopropanamine | C₉H₉F₂N | Different fluorine substitution pattern |

| 2-(2,3-Dichlorophenyl)-N-methylcyclopropan-1-amine | C₁₀H₁₁Cl₂N | Chlorine substituents, methylamine group |

The methyl group at position 2 introduces steric hindrance, potentially slowing metabolic degradation compared to non-methylated analogs.

Properties

IUPAC Name |

2-(2,5-difluorophenyl)-2-methylcyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N.ClH/c1-10(5-9(10)13)7-4-6(11)2-3-8(7)12;/h2-4,9H,5,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AITYJIPFSBSJMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1N)C2=C(C=CC(=C2)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride typically involves the following steps:

Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where a suitable alkene reacts with a carbene precursor. For instance, the reaction of 2,5-difluorostyrene with diazomethane can yield the desired cyclopropane ring.

Amination: The introduction of the amine group can be achieved through a nucleophilic substitution reaction. The cyclopropane intermediate can be treated with ammonia or an amine derivative under appropriate conditions to form the amine.

Hydrochloride Formation: The final step involves converting the free amine into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may convert the compound into different amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

Pharmacological Applications

The compound has shown potential in various pharmacological studies:

- Antidepressant Activity : Research indicates that compounds similar to 2-(2,5-Difluorophenyl)-2-methylcyclopropan-1-amine have shown efficacy in treating depression by modulating neurotransmitter levels in the brain. Studies suggest that it may act as a selective serotonin reuptake inhibitor (SSRI) or have similar mechanisms of action .

- Neuroprotective Effects : Preliminary studies have indicated that this compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases. Its ability to modulate neuroinflammation and oxidative stress pathways is under investigation .

Material Science Applications

In addition to its pharmacological uses, this compound is being explored in material sciences:

- Polymer Chemistry : The compound can be utilized as a building block for the synthesis of novel polymers with specific properties. Its unique structure allows for the incorporation into polymer matrices that require enhanced thermal and mechanical properties .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Study on Antidepressant Properties :

- Neuroprotective Mechanisms :

- Polymer Development :

Mechanism of Action

The mechanism of action of 2-(2,5-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound shares structural motifs with several fluorophenyl-cyclopropylamine derivatives. Key comparisons include:

Table 1: Structural and Similarity Analysis

| Compound Name | CAS RN | Similarity Score | Key Features |

|---|---|---|---|

| (R)-Cyclopropyl(2-fluorophenyl)methanamine HCl | 1213846-75-3 | 0.92 | Cyclopropane, monofluorophenyl, R-configuration |

| (S)-Cyclopropyl(2-fluorophenyl)methanamine HCl | 844470-82-2 | 0.92 | Cyclopropane, monofluorophenyl, S-configuration |

| (S)-1-(2,5-Difluorophenyl)propan-1-amine HCl | 1391431-90-5 | 0.88 | Propane backbone, 2,5-difluorophenyl, S-configuration |

| 1-(2-Fluorophenyl)propan-1-amine HCl | 1955554-65-0 | 0.88 | Propane backbone, monofluorophenyl, no cyclopropane |

Key Observations :

- Cyclopropane vs. Propane Backbone : Cyclopropane-containing analogs (similarity score 0.92) exhibit higher structural similarity to the target compound than propane-based derivatives (score 0.88) due to shared ring strain and spatial geometry .

- Fluorine Substitution: The 2,5-difluorophenyl group in the target compound may enhance electronic effects and binding affinity compared to monofluorophenyl analogs, as seen in TRK kinase inhibitors .

TRK Kinase Inhibitors

Compounds with 2,5-difluorophenyl groups, such as those in , are reported as TRK kinase inhibitors for cancer treatment. The target compound’s difluorophenyl motif may similarly interact with kinase active sites, though direct evidence is lacking .

Biological Activity

2-(2,5-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride, with the CAS number 1803585-51-4, is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C10H12ClF2N |

| Molecular Weight | 219.66 g/mol |

| IUPAC Name | 2-(2,5-difluorophenyl)-2-methylcyclopropan-1-amine; hydrochloride |

| Appearance | Powder |

| Storage Temperature | 4 °C |

The mechanism of action for this compound is not fully elucidated; however, it is believed to interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine. Compounds with similar structures often exhibit effects on monoamine transporters, which could suggest a potential role as an antidepressant or anxiolytic agent.

Pharmacological Effects

Research indicates that this compound may exhibit various pharmacological effects:

- Antidepressant Activity : Preliminary studies have suggested that compounds in this class may enhance mood through modulation of serotonin levels.

- Anxiolytic Properties : Similar compounds have shown promise in reducing anxiety behaviors in animal models.

Comparative Analysis with Related Compounds

The following table summarizes findings from studies on similar compounds:

Safety and Toxicology

Safety data for this compound indicate moderate toxicity. The GHS hazard statements include warnings for skin irritation and respiratory issues upon exposure. Proper handling and storage conditions are essential to minimize risks.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.